molecular formula C9H9NO5 B13567484 2-(2-Methyl-6-nitrophenoxy)acetic acid

2-(2-Methyl-6-nitrophenoxy)acetic acid

Cat. No.: B13567484
M. Wt: 211.17 g/mol
InChI Key: BBYQHUJAVVDIRB-UHFFFAOYSA-N
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Description

2-(2-Methyl-6-nitrophenoxy)acetic acid (CAS 928710-39-8) is a high-purity chemical compound offered with a minimum purity of ≥98% . This nitrophenoxy derivative features both a carboxylic acid and a nitro-aromatic group, making it a valuable synthetic intermediate or building block for researchers in medicinal chemistry and organic synthesis . The molecular formula is C₉H₉NO₅, and it has a molecular weight of 211.17 g/mol . Please handle with care; this product has associated hazard warnings . It is recommended to store the material sealed in a dry environment at 2-8°C . This product is for Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO5

Molecular Weight

211.17 g/mol

IUPAC Name

2-(2-methyl-6-nitrophenoxy)acetic acid

InChI

InChI=1S/C9H9NO5/c1-6-3-2-4-7(10(13)14)9(6)15-5-8(11)12/h2-4H,5H2,1H3,(H,11,12)

InChI Key

BBYQHUJAVVDIRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])OCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Chemo Synthetic Pathways for 2 2 Methyl 6 Nitrophenoxy Acetic Acid

Advanced Synthetic Routes to the Core 2-Methyl-6-nitrophenol (B87177) Precursor

The synthesis of the 2-methyl-6-nitrophenol precursor is a critical stage that dictates the feasibility of the entire synthetic pathway. The primary challenge lies in achieving the desired regioselectivity, placing the nitro group specifically at the 6-position of 2-methylphenol (o-cresol).

Regioselective Nitration Strategies

Direct nitration of o-cresol (B1677501) often leads to a mixture of isomers, with 2-methyl-4-nitrophenol (B1582141) and 2-methyl-6-nitrophenol being the main products. However, specific conditions can favor the formation of the desired 6-nitro isomer. One approach involves the nitration of o-cresol in glacial acetic acid, which has been reported to yield 2-methyl-6-nitrophenol as the major product, albeit with a modest yield of 35%. The reaction also produces other nitrated and oxidized byproducts.

To enhance ortho-selectivity, alternative nitrating agents and conditions have been explored. The use of cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in the presence of sodium bicarbonate has been shown to be an effective method for the regioselective ortho-nitration of phenols. This method offers the advantage of milder reaction conditions and potentially higher yields of the ortho-isomer. Another strategy involves the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), which can enhance the ortho-selectivity in the nitration of phenols with dilute nitric acid. pjsir.org

A different and high-yielding approach to circumvent the challenges of direct nitration is to start from a precursor where the regiochemistry is already established. One such method begins with 2-methyl-6-nitroaniline. This compound can be converted to 2-methyl-6-nitrophenol in a near-quantitative yield of 95% by reaction with an aqueous sodium hydroxide (B78521) solution at an elevated temperature. chemicalbook.com The synthesis of the starting material, 2-methyl-6-nitroaniline, can be achieved from 2-methylacetanilide with a reported yield of 52.3%. numberanalytics.com

Comparison of Synthetic Routes to 2-Methyl-6-nitrophenol
Starting MaterialReagents and ConditionsMajor ProductReported Yield
o-CresolNitration in glacial acetic acid2-Methyl-6-nitrophenol35%
2-Methyl-6-nitroanilineAqueous NaOH, elevated temperature2-Methyl-6-nitrophenol95% chemicalbook.com
2-Methylacetanilide1. Nitration 2. Hydrolysis2-Methyl-6-nitroaniline52.3% numberanalytics.com

Methylation Techniques

Etherification Reactions for Phenoxyacetic Acid Moiety Formation

Once the 2-methyl-6-nitrophenol precursor is obtained, the next crucial step is the formation of the phenoxyacetic acid moiety through an etherification reaction.

Nucleophilic Substitution Approaches (e.g., Williamson Ether Synthesis Adaptations)

The Williamson ether synthesis is a widely used and versatile method for preparing ethers, and it is the primary nucleophilic substitution approach for synthesizing 2-(2-methyl-6-nitrophenoxy)acetic acid. masterorganicchemistry.com This reaction involves the deprotonation of the phenol (B47542) to form a more nucleophilic phenoxide, which then attacks an alkyl halide, in this case, a haloacetic acid or its ester.

A general procedure for the synthesis of phenoxyacetic acids involves reacting the phenol with chloroacetic acid in the presence of a base, such as sodium hydroxide, in an aqueous medium. The base serves to deprotonate the phenol and neutralize the carboxylic acid. The reaction mixture is typically heated to drive the reaction to completion. For instance, a general synthesis of phenoxyacetic acid involves refluxing a mixture of phenol, sodium hydroxide, and sodium chloroacetate. patsnap.com A similar procedure can be adapted for 2-methyl-6-nitrophenol.

The reaction proceeds as follows:

Deprotonation: 2-methyl-6-nitrophenol is treated with a base (e.g., NaOH) to form the sodium 2-methyl-6-nitrophenoxide.

Nucleophilic Attack: The phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of sodium chloroacetate, displacing the chloride ion.

Acidification: The resulting sodium 2-(2-methyl-6-nitrophenoxy)acetate is then acidified to yield the final product, this compound.

Catalyst-Driven Etherification Methodologies

To improve the efficiency and reaction rates of the Williamson ether synthesis, catalyst-driven methodologies can be employed. Phase-transfer catalysis (PTC) is a particularly effective technique for this purpose. crdeepjournal.orgjetir.orgdalalinstitute.com PTC facilitates the transfer of the phenoxide ion from the aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction. jetir.org

Quaternary ammonium salts, such as tetrabutylammonium bromide (TBAB), are commonly used as phase-transfer catalysts. pjsir.org In the context of synthesizing this compound, a PTC approach would involve a two-phase system (e.g., water and an organic solvent like toluene (B28343) or dichloromethane). The sodium salt of 2-methyl-6-nitrophenol would be in the aqueous phase, and the chloroacetic acid derivative in the organic phase. The phase-transfer catalyst would then shuttle the phenoxide anion into the organic phase to react. This method can lead to higher yields, shorter reaction times, and milder reaction conditions. crdeepjournal.org

Optimization of Reaction Conditions and Yields for this compound Synthesis

Optimizing the reaction conditions is essential for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of base, solvent, temperature, and reaction time.

In the Williamson ether synthesis, the choice of base is critical. Stronger bases like sodium hydride can be used to ensure complete deprotonation of the phenol, but aqueous sodium hydroxide is often sufficient and more practical for industrial applications. numberanalytics.com The concentration of the base can also influence the reaction rate.

The solvent system plays a significant role. Polar aprotic solvents like DMF or DMSO can accelerate SN2 reactions by solvating the cation of the phenoxide, thus making the anion more nucleophilic. numberanalytics.com However, for practical and environmental reasons, less toxic solvents are often preferred.

Temperature is another important factor. Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts through side reactions like elimination, especially if sterically hindered reactants are used. numberanalytics.com Therefore, finding the optimal temperature that balances reaction rate and selectivity is crucial.

Microwave-assisted synthesis has emerged as a technique to significantly reduce reaction times and improve yields in many organic reactions, including the Williamson ether synthesis. numberanalytics.com The application of microwave irradiation can provide rapid and uniform heating, leading to faster and more efficient reactions.

Factors for Optimization of Williamson Ether Synthesis
ParameterConsiderationsPotential Impact on Yield
BaseStrength (e.g., NaOH, NaH), ConcentrationAffects the extent of phenoxide formation and reaction rate.
SolventPolarity (e.g., water, DMF, DMSO), aprotic vs. proticInfluences nucleophilicity of the phenoxide and solubility of reactants. numberanalytics.com
TemperatureBalancing reaction rate and potential for side reactionsHigher temperatures increase rate but may decrease selectivity. numberanalytics.com
CatalystPhase-transfer catalysts (e.g., TBAB)Can significantly increase reaction rate and yield. crdeepjournal.orgjetir.org
Heating MethodConventional vs. Microwave irradiationMicrowave heating can reduce reaction times and improve yields. numberanalytics.com

Solvent Effects and Reaction Kinetics

The choice of solvent plays a critical role in the Williamson ether synthesis and its variations, significantly influencing the reaction rate and yield. numberanalytics.com The reaction typically follows an S(_N)2 mechanism, where a polar a-protic solvent is often preferred to solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. masterorganicchemistry.com

Solvent Effects:

Commonly used solvents in Williamson ether synthesis include dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile. numberanalytics.comwikipedia.org These solvents are effective at dissolving the reactants and facilitating the S(_N)2 pathway. Protic solvents, on the other hand, can solvate the nucleophile, reducing its reactivity and potentially leading to slower reaction rates. In the documented synthesis of this compound, diethyl ether is used as the solvent. chemicalbook.com While diethyl ether is a polar a-protic solvent, its polarity is relatively low compared to DMF or DMSO. The choice of diethyl ether may be influenced by factors such as ease of removal and reactant solubility.

Interactive Data Table: Effect of Solvent on Williamson Ether Synthesis Yield

Solvent Dielectric Constant (ε) Typical Yield (%)
Dimethylformamide (DMF) 37 85-95
Dimethyl Sulfoxide (DMSO) 47 90-98
Acetonitrile 37.5 80-90
Diethyl Ether 4.3 50-70
Methanol (a protic solvent) 33 20-40

Reaction Kinetics:

The kinetics of the Williamson ether synthesis are typically second-order, being first-order in both the alkoxide and the alkyl halide. researchgate.netrsc.org The rate of reaction is influenced by the concentration of the reactants, the nature of the leaving group, and the steric hindrance around the reaction centers. In the synthesis of this compound, the presence of a methyl group ortho to the phenoxy linkage can introduce steric hindrance, potentially slowing the reaction rate compared to an unsubstituted phenoxide.

A generalized rate law for the Williamson ether synthesis can be expressed as:

Rate = k[Alkoxide][Alkyl Halide]

Where:

k is the rate constant

[Alkoxide] is the concentration of the alkoxide

[Alkyl Halide] is the concentration of the alkyl halide

The rate constant 'k' is dependent on the solvent and temperature. A detailed kinetic study for the specific synthesis of this compound would be required to determine the precise rate constants and activation energies under various conditions.

Temperature and Pressure Optimization

Temperature and pressure are critical parameters in optimizing the synthesis of this compound to maximize yield and minimize side reactions.

Temperature Optimization:

Increasing the reaction temperature generally increases the reaction rate. numberanalytics.com However, excessively high temperatures can lead to undesirable side reactions, such as elimination reactions of the alkyl halide, especially if it is secondary or tertiary. wikipedia.org For the synthesis of this compound, the documented procedure mentions "heating/reflux," which suggests that the reaction is carried out at the boiling point of the solvent (diethyl ether, in this case, is 34.6 °C). chemicalbook.com This relatively mild temperature is likely chosen to favor the desired S(_N)2 substitution over potential side reactions. Microwave-assisted heating has also been shown to significantly reduce reaction times in Williamson ether syntheses. sacredheart.edu

The following table illustrates the general effect of temperature on the yield of a Williamson ether synthesis.

Interactive Data Table: General Effect of Temperature on Williamson Ether Synthesis

Temperature (°C) Relative Reaction Rate Potential for Side Reactions
25 (Room Temperature) Low Low
50-100 Moderate to High Moderate
>100 Very High High (e.g., elimination)

Pressure Optimization:

For most lab-scale Williamson ether syntheses conducted at atmospheric pressure, external pressure is not a significant variable. However, in industrial settings, conducting the reaction under elevated pressure can increase the concentration of gaseous reactants and raise the boiling point of low-boiling solvents, allowing for higher reaction temperatures and thus faster reaction rates. numberanalytics.com There is no specific information in the available literature to suggest that the synthesis of this compound is typically performed under optimized pressure conditions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves considerations such as atom economy, waste generation (E-factor), and the use of sustainable materials.

Atom Economy and E-Factor Analysis

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. scranton.eduprimescholars.com A higher atom economy indicates a more sustainable process with less waste generation. The atom economy can be calculated using the following formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 2-methyl-6-nitrophenol and chloroacetic acid (a plausible Williamson ether synthesis route), the reaction would be:

C(_7)H(_7)NO(_3) + C(_2)H(_3)ClO(_2) + NaOH → C(_9)H(_9)NO(_4) + NaCl + H(_2)O

The molecular weights are:

2-methyl-6-nitrophenol: 153.14 g/mol

Chloroacetic acid: 94.50 g/mol

Sodium hydroxide: 40.00 g/mol

this compound: 195.17 g/mol

Sodium chloride: 58.44 g/mol

Water: 18.02 g/mol

Atom Economy (%) = (195.17 / (153.14 + 94.50 + 40.00)) x 100 = (195.17 / 287.64) x 100 ≈ 67.85%

This atom economy is moderate, with a significant portion of the reactant mass ending up as byproducts (NaCl and H(_2)O).

E-Factor (Environmental Factor):

The E-factor is a measure of the total waste produced in a chemical process, calculated as the ratio of the mass of waste to the mass of the desired product. rsc.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor indicates a more environmentally friendly process. For the hypothetical reaction above, assuming a 100% yield for simplicity, the E-factor would be:

E-Factor = (Mass of NaCl + Mass of H(_2)O) / Mass of Product = (58.44 + 18.02) / 195.17 = 76.46 / 195.17 ≈ 0.39

This E-factor does not account for solvent losses, unreacted starting materials, or byproducts from side reactions, so the actual E-factor in a real-world synthesis would likely be higher.

Sustainable Catalyst Development

The development of sustainable catalysts is a key aspect of green chemistry, aiming to replace stoichiometric reagents with catalytic alternatives that are more efficient, recyclable, and less toxic. numberanalytics.com In the context of the Williamson ether synthesis, research has focused on the use of phase-transfer catalysts (PTCs) to enhance reaction rates and facilitate the use of milder reaction conditions. numberanalytics.com PTCs can transport the alkoxide from an aqueous or solid phase to the organic phase where the reaction occurs, often allowing for the use of less hazardous solvents and lower temperatures.

While specific research on sustainable catalysts for the synthesis of this compound is not prominent, general advancements in catalytic Williamson ether synthesis are relevant. For instance, the use of recyclable, solid-supported catalysts could simplify product purification and reduce waste. francis-press.com Furthermore, catalytic systems that enable the use of weaker alkylating agents, such as alcohols or esters, at high temperatures could offer a "greener" alternative to traditional methods that rely on more reactive and often more toxic alkyl halides. researchgate.net The development of biocatalysts for ether synthesis is another area of research that could lead to more sustainable manufacturing processes in the future.

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Methyl 6 Nitrophenoxy Acetic Acid

Advanced Mass Spectrometry for Molecular Fragmentation and Isotopic Analysis

Detailed mass spectrometry studies, including fragmentation patterns from techniques such as ESI-MS/MS or EI-MS, have not been published for this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the calculation of a unique molecular formula.

For 2-(2-Methyl-6-nitrophenoxy)acetic acid, the molecular formula is C₉H₉NO₄. The theoretical exact mass can be calculated using the most abundant isotopes of each element (¹²C, ¹H, ¹⁴N, ¹⁶O).

Table 1: Theoretical Exact Mass Calculation for C₉H₉NO₄

Element Isotope Atomic Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 9 108.000000
Hydrogen ¹H 1.007825 9 9.070425
Nitrogen ¹⁴N 14.003074 1 14.003074
Oxygen ¹⁶O 15.994915 4 63.979660

| Total | | | | 195.053159 |

An experimental HRMS analysis of this compound would be expected to yield a mass measurement for the protonated molecule [M+H]⁺ at m/z 196.06048 or the deprotonated molecule [M-H]⁻ at m/z 194.04583. The close correlation between the experimental mass and the calculated theoretical mass provides definitive confirmation of the compound's elemental composition, distinguishing it from any other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Fragment Pathway Investigation

In negative ionization mode, the deprotonated molecule ([M-H]⁻, m/z 194.0) would be the precursor ion. A primary and highly characteristic fragmentation for nitroaromatic carboxylic acids is the loss of carbon dioxide (decarboxylation). nih.gov

[M-H-CO₂]⁻ : Loss of CO₂ (44 Da) from the carboxylate group, leading to a fragment ion at m/z 150.0.

In positive ionization mode, the protonated molecule ([M+H]⁺, m/z 196.1) would undergo fragmentation through several potential pathways:

Loss of Water : A common initial fragmentation for carboxylic acids is the loss of H₂O (18 Da) to form an acylium ion.

Loss of the Carboxymethyl Group : Cleavage of the ether bond could lead to the loss of the entire acetic acid side chain.

Fragmentation of the Nitro Group : Nitroaromatic compounds characteristically lose NO (30 Da) and NO₂ (46 Da). nih.gov

Table 2: Plausible MS/MS Fragment Ions of this compound in Positive Mode

Precursor Ion (m/z) Proposed Fragment Neutral Loss Fragment m/z (Calculated)
196.1 [M+H]⁺ Loss of H₂O H₂O (18.0 Da) 178.1
196.1 [M+H]⁺ Loss of COOH radical •COOH (45.0 Da) 151.1
196.1 [M+H]⁺ Loss of carboxymethyl radical •CH₂COOH (59.0 Da) 137.1
196.1 [M+H]⁺ Loss of NO NO (30.0 Da) 166.1

Investigating these fragmentation pathways helps to piece together the molecular structure, confirming the connectivity of the phenoxy, acetic acid, methyl, and nitro moieties.

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Conformational Isomers

Characteristic Absorption Bands and Their Assignments

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. The assignment of these bands can be made based on established correlation tables and data from structurally similar compounds. vscht.czorgchemboulder.comspectroscopyonline.com

Carboxylic Acid (-COOH) : The O-H stretch of a hydrogen-bonded carboxylic acid dimer typically appears as a very broad and strong absorption in the FT-IR spectrum from approximately 3300 to 2500 cm⁻¹. The C=O stretching vibration gives rise to a very strong band, typically around 1700-1725 cm⁻¹ for a dimerized acid.

Nitro Group (-NO₂) : Aromatic nitro compounds display two distinct, strong stretching vibrations. The asymmetric stretch (νas) is found in the 1550-1475 cm⁻¹ region, while the symmetric stretch (νs) appears between 1360-1290 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Aromatic Ring : Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. In-ring C=C stretching vibrations produce a series of bands of variable intensity in the 1600-1450 cm⁻¹ range.

Ether Linkage (Ar-O-CH₂) : The asymmetric C-O-C stretching vibration is expected to produce a strong band around 1275-1200 cm⁻¹.

Alkyl Groups (-CH₃, -CH₂) : C-H stretching modes for the methyl and methylene (B1212753) groups appear as strong bands just below 3000 cm⁻¹.

Table 3: Predicted Characteristic Vibrational Bands for this compound

Wavenumber Range (cm⁻¹) Functional Group Vibrational Mode Expected Intensity
3300 - 2500 Carboxylic Acid O-H Stretch (H-bonded) Strong, very broad
3100 - 3000 Aromatic C-H Stretch Medium to weak
3000 - 2850 Methyl, Methylene C-H Stretch Strong
1725 - 1700 Carboxylic Acid C=O Stretch (H-bonded) Very Strong
1600 - 1450 Aromatic C=C Ring Stretch Medium to weak
1550 - 1475 Nitro N-O Asymmetric Stretch Very Strong
1360 - 1290 Nitro N-O Symmetric Stretch Very Strong

Analysis of Conformational Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. These different forms, or polymorphs, can have distinct physical properties. Conformational polymorphism arises when molecules in different crystal forms adopt different three-dimensional shapes. researchgate.net

While no specific studies on the polymorphism of this compound have been published, related compounds such as nitrophenols and other nitrophenyl derivatives are known to exhibit polymorphism. nih.govwikipedia.org Vibrational spectroscopy is a powerful, non-destructive technique for identifying and distinguishing between polymorphs.

Differences in the crystal packing and intermolecular interactions, particularly the hydrogen bonding of the carboxylic acid group, will manifest as distinct changes in the vibrational spectra. researchgate.net For example:

O-H and C=O Stretching Bands : Different hydrogen-bonding patterns (e.g., chains vs. dimers) or strengths between polymorphs will cause significant shifts in the position and shape of the O-H and C=O stretching bands in the FT-IR spectrum.

Low-Frequency Modes : The far-infrared and Raman spectra are particularly sensitive to lattice vibrations (phonons) in the low-frequency region (below 400 cm⁻¹). Each polymorph will have a unique set of lattice vibration modes, providing a definitive fingerprint for that crystal form.

Peak Splitting : A change in the crystal symmetry or the number of molecules in the asymmetric unit cell between polymorphs can lead to the splitting of certain vibrational bands.

Therefore, a thorough analysis using FT-IR and Raman spectroscopy at different temperatures or on crystals grown from different solvents would be the primary method to investigate the potential existence of conformational polymorphs of this compound.

Theoretical and Computational Studies on 2 2 Methyl 6 Nitrophenoxy Acetic Acid

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental in predicting the molecular structure and electronic properties of chemical compounds. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are standard tools for this purpose. However, specific studies applying these methods to 2-(2-Methyl-6-nitrophenoxy)acetic acid have not been identified.

Density Functional Theory (DFT) Studies on Conformational Preferences

DFT calculations are a common approach to determine the most stable conformations of a molecule by exploring its potential energy surface. For phenoxyacetic acid derivatives, key conformational features include the torsion angles of the ether linkage and the orientation of the acetic acid side chain relative to the phenyl ring. The presence of ortho-substituents, such as the methyl and nitro groups in this compound, is expected to create significant steric hindrance that would strongly influence these preferences.

A search of existing literature did not yield any studies that have performed DFT calculations to determine the specific conformational preferences of this compound. Therefore, no data on its low-energy conformers or the rotational barriers of its flexible bonds can be presented.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory, provide another avenue for predicting electronic properties from first principles. These calculations can yield valuable information on dipole moments, partial atomic charges, and molecular orbital energies.

Despite the utility of these methods, no published research was found that specifically reports on the electronic properties of this compound using ab initio calculations. Consequently, a data table of its predicted electronic properties cannot be compiled.

Molecular Dynamics Simulations of this compound

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their flexibility and interactions with their environment.

Intermolecular Interactions with Solvents and Potential Binding Partners

Understanding the intermolecular interactions of a molecule is crucial for predicting its solubility, stability, and biological activity. MD simulations can characterize the non-covalent interactions, such as hydrogen bonds and van der Waals forces, between the molecule and surrounding solvent molecules or a potential biological receptor.

No studies detailing such simulations for this compound have been published. Therefore, a quantitative analysis of its interaction energies with common solvents or potential binding partners is not available.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict the reactivity of a molecule. The energies of HOMO and LUMO, as well as the HOMO-LUMO energy gap, are key indicators of a molecule's kinetic stability and chemical reactivity.

A literature search did not uncover any FMO analysis for this compound. While calculations on similar nitroaromatic or phenoxyacetic acid compounds exist, specific data for the title compound is absent. Therefore, a table of its HOMO-LUMO energies and related chemical reactivity descriptors cannot be provided.

HOMO-LUMO Energy Gaps and Chemical Softness

The electronic properties of this compound, particularly its reactivity and kinetic stability, can be elucidated through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter in quantum chemistry. A smaller energy gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Computational methods, such as Density Functional Theory (DFT), are commonly employed to calculate the energies of these frontier orbitals. For a molecule like this compound, the HOMO is typically localized on the electron-rich phenoxy ring, while the LUMO is often associated with the electron-withdrawing nitro group. The presence of both an electron-donating methyl group and a potent electron-withdrawing nitro group on the aromatic ring creates a significant electronic push-pull effect, which is expected to influence the HOMO-LUMO gap.

From the HOMO and LUMO energy values, several global reactivity descriptors can be derived, including chemical softness (σ). Chemical softness is the reciprocal of chemical hardness (η), which is approximated as half of the HOMO-LUMO energy gap. A higher value of chemical softness indicates a greater susceptibility to chemical reactions.

Table 1: Calculated Frontier Orbital Energies and Global Reactivity Descriptors for this compound

ParameterValue (eV)
HOMO Energy-6.89
LUMO Energy-2.45
HOMO-LUMO Energy Gap (ΔE)4.44
Chemical Hardness (η)2.22
Chemical Softness (σ)0.45

Note: The values presented in this table are illustrative and representative of what would be expected from DFT calculations.

Electrostatic Potential Surface (ESP) Mapping

The Electrostatic Potential Surface (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map is generated by calculating the electrostatic potential at the van der Waals surface of the molecule.

In an ESP map, regions of negative electrostatic potential, typically colored in shades of red, indicate an excess of electrons and are prone to electrophilic attack. Conversely, regions of positive electrostatic potential, usually depicted in blue, are electron-deficient and represent likely sites for nucleophilic attack. Intermediate potential values are often shown in green or yellow.

In Silico Prediction of Potential Bioactivity and Target Interactions (Non-Clinical Focus)

In silico methods play a crucial role in modern drug discovery and development by providing a computational framework to predict the potential bioactivity of a compound and its interactions with biological targets. These approaches are cost-effective and time-efficient alternatives to traditional high-throughput screening.

Molecular Docking Simulations with Model Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. jbcpm.com This method is instrumental in understanding the interactions between a small molecule, such as this compound, and a model biomolecule, typically a protein.

In a typical docking simulation, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank. The ligand, this compound, is then computationally placed into the active site of the protein, and various conformations are explored to identify the most stable binding mode. The stability of the resulting complex is evaluated using a scoring function, which provides an estimate of the binding free energy. A more negative docking score generally indicates a more favorable binding interaction.

For this compound, molecular docking simulations could be performed against a variety of model enzymes where substituted phenoxyacetic acids have shown activity. The carboxylic acid moiety is capable of forming strong hydrogen bonds with amino acid residues such as arginine, lysine, or histidine in an active site. The nitro group can also participate in hydrogen bonding or electrostatic interactions. The methyl group and the aromatic ring can engage in hydrophobic or van der Waals interactions.

Table 2: Illustrative Molecular Docking Results of this compound with Model Biomolecules

Model BiomoleculeDocking Score (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.2Arg120, Tyr355, Ser530
Carbonic Anhydrase II-7.5His94, His96, Thr199
Aldose Reductase-7.9Tyr48, His110, Trp111

Note: The data in this table is hypothetical and serves to illustrate the potential outcomes of molecular docking studies.

Pharmacophore Modeling and Ligand Efficiency Metrics

Pharmacophore modeling is another important in silico technique that identifies the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to interact with a specific biological target. These features include hydrogen bond donors and acceptors, hydrophobic regions, and charged centers.

A pharmacophore model for a series of compounds related to this compound could be developed based on their known biological activities. This model would highlight the key structural motifs responsible for their bioactivity. For instance, the carboxylic acid group would likely be identified as a key hydrogen bond donor and acceptor, while the aromatic ring would represent a hydrophobic feature. The nitro group could also be a significant hydrogen bond acceptor.

Once a pharmacophore model is established, it can be used to virtually screen large compound libraries to identify new molecules with potential activity. Furthermore, ligand efficiency metrics can be calculated to assess the "quality" of a hit compound. Ligand Efficiency (LE) is a commonly used metric that relates the binding affinity of a molecule to its size (typically measured by the number of heavy atoms). It is calculated as the binding free energy divided by the number of heavy atoms. A higher LE value is generally desirable, as it indicates that the molecule achieves its potency with a smaller number of atoms, making it a more efficient binder.

Structure Activity Relationship Sar Investigations of 2 2 Methyl 6 Nitrophenoxy Acetic Acid and Its Analogues

Design Principles for Derivatives of 2-(2-Methyl-6-nitrophenoxy)acetic acid

Systematic Modification of the Aryl Ring Substituents (Methyl, Nitro Groups)

The substituents on the aromatic ring, a methyl group at position 2 and a nitro group at position 6, are critical determinants of the molecule's activity. The electronic and steric effects of these groups, as well as their positions relative to the phenoxyacetic acid side chain, significantly impact the compound's interaction with its biological target.

The methyl group is generally considered an electron-donating group through an inductive effect. Its presence can influence the electron density of the aromatic ring, which in turn can affect binding affinity to target proteins. The steric bulk of the methyl group at the ortho position can also impose conformational restrictions on the molecule, potentially leading to a more favorable binding orientation. Studies on related phenoxyacetic acid herbicides have shown that the position and nature of alkyl substituents can modulate activity and selectivity. mdpi.com

Systematic modifications in this area could involve:

Varying the position of the methyl and nitro groups: Moving the substituents to other positions on the aryl ring (e.g., meta, para) would help to elucidate the optimal substitution pattern for activity.

Replacing the methyl group with other alkyl groups: Introducing ethyl, propyl, or isopropyl groups could probe the impact of steric bulk on activity.

Substituting the nitro group with other electron-withdrawing groups: Replacing the nitro group with cyano, trifluoromethyl, or halogen groups would help to understand the importance of its electronic properties versus its size.

Introducing additional substituents: Adding other groups to the aromatic ring could further refine the electronic and steric properties of the molecule.

Below is a hypothetical data table illustrating how the modification of aryl ring substituents could be investigated, with activity being a generic measure for illustrative purposes.

CompoundR1 (Position 2)R2 (Position 6)Relative Activity
This compound -CH3-NO2100
Analog 1-H-NO275
Analog 2-CH3-H40
Analog 3-Cl-NO290
Analog 4-CH3-CN85

Alterations of the Carboxylic Acid Moiety (e.g., Esters, Amides)

The carboxylic acid group is a key functional group in phenoxyacetic acids, often essential for their biological activity as it can mimic the carboxylate of the natural plant hormone auxin. nih.gov However, modifying this group can significantly affect the compound's properties, such as its solubility, membrane permeability, and metabolic stability.

Esters: Esterification of the carboxylic acid is a common prodrug strategy. Esters are generally more lipophilic than the corresponding carboxylic acids, which can enhance their uptake through plant cuticles or cell membranes. encyclopedia.pub Once inside the target organism, cellular enzymes such as esterases can hydrolyze the ester back to the active carboxylic acid form. encyclopedia.pub The nature of the alcohol used for esterification (e.g., methyl, ethyl, butyl) can influence the rate of uptake and hydrolysis.

Amides: Conversion of the carboxylic acid to an amide introduces a nitrogen atom and can alter the hydrogen bonding capabilities of the molecule. Amides are generally more stable to hydrolysis than esters and can exhibit different biological activities or selectivities. The substituents on the amide nitrogen (primary, secondary, or tertiary amides) can be varied to fine-tune the physicochemical properties of the derivatives.

A hypothetical SAR study on the modification of the carboxylic acid moiety is presented in the table below.

DerivativeModificationLipophilicity (LogP)Relative Activity
Parent Acid -COOH2.5100
Methyl Ester-COOCH33.1110 (after hydrolysis)
Ethyl Ester-COOC2H53.5120 (after hydrolysis)
Primary Amide-CONH22.160
N-methyl Amide-CONHCH32.470

Variation of the Ether Linkage (e.g., Length, Saturation)

The ether linkage connects the substituted aryl ring to the acetic acid side chain. The length and flexibility of this linker can be critical for the proper positioning of the key functional groups (aryl ring and carboxylic acid) within the binding site of a target protein.

Modifications to the ether linkage could include:

Altering the length of the side chain: Replacing the acetic acid moiety with propionic or butyric acid would increase the length of the linker. This can affect the spatial relationship between the aromatic ring and the carboxyl group.

Introducing unsaturation: Incorporating a double or triple bond in the side chain would introduce conformational rigidity.

Replacing the ether oxygen: Substituting the oxygen atom with a sulfur atom (thioether) or a methylene (B1212753) group would alter the bond angles, polarity, and metabolic stability of the linkage.

The following table provides a hypothetical illustration of how variations in the ether linkage could be explored.

Linkage VariationStructureConformational FlexibilityRelative Activity
Ether (original) -O-CH2-COOHHigh100
Thioether-S-CH2-COOHModerate80
Propionic Acid-O-CH(CH3)-COOHHigh95
Butyric Acid-O-(CH2)2-COOHVery High70

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound and its analogues, QSAR models can be developed to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent compounds.

Selection and Calculation of Molecular Descriptors

The first step in QSAR modeling is to calculate a set of molecular descriptors that numerically represent the structural and physicochemical properties of the molecules. hufocw.org These descriptors can be broadly categorized as:

Topological descriptors: These describe the connectivity of atoms in a molecule and include indices such as molecular weight, atom counts, and connectivity indices. hufocw.org

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area, volume, and shape indices. hufocw.org

Electronic descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.edu

Hybrid descriptors: These combine different types of information, such as charged partial surface area descriptors, which encode the propensity for polar interactions. hufocw.org

For phenoxyacetic acid derivatives, important descriptors often include those related to lipophilicity (e.g., logP), electronic effects of substituents (e.g., Hammett constants), and steric parameters (e.g., Taft constants). mdpi.com

A hypothetical table of selected molecular descriptors for a series of analogues is shown below.

CompoundLogPHOMO (eV)LUMO (eV)Molecular Weight ( g/mol )
Parent Compound 2.50-7.2-1.5227.18
Analog 12.15-7.5-1.8213.15
Analog 22.85-6.9-1.2181.19
Analog 32.70-7.3-1.6247.60
Analog 42.30-7.4-1.7218.19

Development and Validation of QSAR Models for Predicted Activity

Once the molecular descriptors have been calculated, a QSAR model is developed using statistical methods to correlate these descriptors with the observed biological activity. Common methods include Multiple Linear Regression (MLR), Principal Component Analysis (PCA), and Partial Least Squares (PLS). manmiljournal.ru

The general form of a linear QSAR model can be represented as:

Biological Activity = c0 + c1D1 + c2D2 + ... + cn*Dn

where D1, D2, ... Dn are the molecular descriptors and c0, c1, c2, ... cn are the regression coefficients determined from the statistical analysis.

A crucial part of QSAR modeling is validation , which ensures that the model is robust and has predictive power. hufocw.org This is typically done by:

Internal validation: Techniques like leave-one-out cross-validation (q²) are used to assess the internal consistency and stability of the model.

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. The predictive R² (pred_r²) is a common metric for this.

A good QSAR model should have high values for the correlation coefficient (R²), the cross-validated correlation coefficient (q²), and the predictive R² for the external test set. Such a model can then be used to reliably predict the biological activity of novel derivatives of this compound, facilitating the prioritization of compounds for synthesis and testing.

Mechanistic Insights into Biological Activity (Non-Clinical/Non-Human Models)

The biological activity of phenoxyacetic acids is generally attributed to their ability to mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plants. mdpi.com The specific mechanistic details for this compound are not well-documented, but inferences can be drawn from studies of related compounds.

Enzyme Inhibition Studies (e.g., relevant plant enzymes, microbial enzymes)

Specific enzyme inhibition data for this compound is not available in the reviewed literature. For the broader class of phenoxyacetic herbicides, their primary mode of action is not direct enzyme inhibition but rather interference with hormone signaling pathways. While downstream effects of this hormonal imbalance will undoubtedly alter the activity of numerous enzymes involved in plant growth and development, there is no indication that this specific molecule has been profiled for direct inhibition of key plant or microbial enzymes.

Receptor Binding Profiling (e.g., plant hormone receptors, microbial targets)

The molecular targets of auxinic herbicides, including phenoxyacetic acids, are auxin-binding proteins (ABPs). mdpi.com These proteins are components of the auxin signaling pathway that, when activated by an auxin or a mimic, trigger a cascade of events leading to changes in gene expression and cell growth. mdpi.com It is presumed that this compound, if active as an herbicide, would interact with these auxin receptors. However, specific binding affinity data (e.g., Kd or IC50 values) for this compound with any plant hormone receptor are not available in the public domain.

Cellular Uptake and Subcellular Localization in Model Organisms (e.g., plant cells, bacterial cells)

Studies on related phenoxyacetic acids have shown that they are absorbed by plant cells and can be metabolized. For instance, unsubstituted phenoxyacetic acid is known to undergo 4-hydroxylation and subsequent glycoside formation within Phaseolus vulgaris callus cells, with the metabolites being retained within the cells. nih.gov The cellular uptake and subcellular localization of this compound have not been specifically investigated. The presence of the methyl and nitro groups on the phenyl ring would influence its lipophilicity and polarity, which in turn would affect its ability to cross cell membranes and its subsequent distribution within the cell.

Stereochemical Influences on Activity Profiles

Many biologically active molecules are chiral, and their enantiomers often exhibit different potencies and activities. For phenoxyacetic acids with a chiral center, this enantioselectivity is a well-established phenomenon.

Synthesis and Resolution of Chiral Analogues (if applicable)

This compound itself is not chiral. However, the introduction of a chiral center, for example by substitution on the acetic acid moiety, would result in chiral analogues. While the synthesis of various chiral phenoxyacetic acid analogues has been reported in the literature for the purpose of investigating their interaction with biological targets, there are no specific reports on the synthesis and resolution of chiral analogues of this compound.

Enantioselective Biological Assessment (non-clinical)

Given the lack of information on the synthesis of chiral analogues of this compound, there is consequently no data on their enantioselective biological assessment. For other chiral phenoxypropionate herbicides, it is well-known that one enantiomer (typically the R-enantiomer) is significantly more biologically active than the other. This difference in activity is attributed to the stereospecificity of the interaction with their target proteins.

Advanced Research Applications and Potential of 2 2 Methyl 6 Nitrophenoxy Acetic Acid Derivatives

Development as Probes for Biological Pathway Elucidation (Non-Human Systems)

Scientific literature does not currently contain specific examples of 2-(2-Methyl-6-nitrophenoxy)acetic acid derivatives being developed or utilized as probes for elucidating biological pathways in non-human systems.

Radioligand Synthesis and Application in Binding Assays

There is no available research detailing the synthesis of radiolabeled derivatives of this compound. Consequently, there are no reports of their application in binding assays to study receptor interactions or other biological targets.

Fluorescent Labeling for Imaging Cellular Processes

Information regarding the fluorescent labeling of this compound or its derivatives for the purpose of imaging cellular processes in non-human systems is not present in the reviewed scientific literature.

Exploration in Agrochemical Sciences (e.g., Plant Physiology Modulation)

While related phenoxyacetic acids are known for their herbicidal and plant growth regulatory activities, specific molecular-level studies on this compound in these contexts are not documented.

Herbicide Mechanism of Action at the Molecular Level

Detailed studies elucidating the specific molecular mechanism of action of this compound as a herbicide are not available. General mechanisms for phenoxy herbicides often involve mimicking auxin hormones, leading to uncontrolled growth and eventual death of the plant, but the precise interactions of this specific compound with plant cellular targets have not been published.

Modulation of Plant Growth Regulatory Systems

There is a lack of specific research on how this compound or its derivatives modulate plant growth regulatory systems at the molecular level.

Investigating Antimicrobial Properties at the Molecular Level (Non-Clinical)

There are no dedicated studies in the available scientific literature that investigate the antimicrobial properties of this compound or its derivatives at the molecular level in non-clinical settings.

Material Science and Supramolecular Chemistry Applications

The unique chemical structure of this compound and its derivatives makes them interesting candidates for applications in material science, particularly in the fields of crystal engineering and the design of advanced materials.

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The functional groups present in this compound—a carboxylic acid, a nitro group, and a methyl group on a phenyl ring—provide multiple sites for hydrogen bonding and other non-covalent interactions, which are the foundational tools of crystal engineering.

Currently, there is a lack of available scientific literature detailing the specific use of this compound or its direct derivatives as organic linkers in the design and synthesis of Metal-Organic Frameworks (MOFs).

Table of Compounds Mentioned

Compound Name
This compound
2-methyl-5-nitro-6-phenylnicotinohydrazide
2-ethoxy-6-(((3-nitrophenyl)imino)methyl)phenol
2-[(2-nitro-1-phenyl-ethyl)thio]benzoic acid
4-methyl-6-alkyl-alpha-pyrones
4-methyl-6-butyl-alpha-pyrone
4-methyl-6-pentyl-alpha-pyrone
Ketoconazole
Oxytetracycline
Bacillus cereus
Pectobacterium carotovorum
Staphylococcus aureus
Escherichia coli
Candida albicans
Candida krusei
Sclerotium rolfsii
Rhizoctonia bataticola

An in-depth exploration of the future research avenues for the chemical compound this compound reveals a landscape ripe with technological innovation and advanced scientific methodologies. The trajectory of this compound's development is set to be heavily influenced by the integration of artificial intelligence, novel synthetic chemistry, and atomic-level analytical techniques. These emerging research directions promise to unlock a deeper understanding of its potential applications and optimize its synthesis and efficacy.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for characterizing 2-(2-Methyl-6-nitrophenoxy)acetic acid?

  • Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is ideal for resolving molecular geometry. Use a Bruker APEX-II diffractometer with Mo Kα radiation (λ = 0.71073 Å) for data collection. Process data with SHELX (SHELXL for refinement, SHELXS/SHELXD for structure solution) to determine bond lengths, angles, and hydrogen-bonding networks .
  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm substituent positions. The nitro group’s electron-withdrawing effects will deshield neighboring protons, observable in splitting patterns .
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., nitro: ~1520–1350 cm1^{-1}, carboxylic acid: ~2500–3300 cm1^{-1}) using KBr pellet preparation .

Q. How can I synthesize this compound in a laboratory setting?

  • Methodology :

  • Step 1 : Start with 2-methylphenol. Nitrate selectively at the para position using HNO3 in H2SO4 to yield 2-methyl-6-nitrophenol. Monitor reaction completion via TLC (silica gel, hexane:ethyl acetate 4:1) .
  • Step 2 : Alkylate with ethyl bromoacetate under basic conditions (K2CO3 in acetone, reflux 12h). Hydrolyze the ester to the carboxylic acid using 10% KOH in ethanol, followed by acidification (10% HCl) to precipitate the product .
  • Purification : Recrystallize from ethanol/water (1:3) to achieve >95% purity. Confirm purity via HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Advanced Research Questions

Q. How do I resolve contradictions in crystallographic data for nitro-substituted phenylacetic acids?

  • Methodology :

  • Data Validation : Use SHELXL’s TWIN and BASF commands to refine twinned datasets. For example, if the Flack parameter deviates (>0.1), re-exclude weak reflections (I < 2σ(I)) to improve R1/wR2 residuals .
  • Hydrogen Bonding Analysis : Apply PLATON or Mercury to identify R22_2^2(8) dimer motifs. Compare O–H···O distances (typically 2.60–2.75 Å) with literature values. Discrepancies may arise from disorder; model alternate conformers with PART instructions in SHELXL .

Q. What experimental designs can elucidate the reactivity of the nitro group in this compound?

  • Methodology :

  • Reduction Studies : Catalytic hydrogenation (H2, Pd/C in EtOH) converts nitro to amine. Monitor intermediates via LC-MS (ESI+) to detect [M+H]+ peaks. Compare kinetics under varying pressures (1–5 atm) .
  • Electrochemical Analysis : Use cyclic voltammetry (glassy carbon electrode, 0.1 M TBAP in DMF) to measure reduction potentials. The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing reducibility .
  • Computational Modeling : Optimize geometry at the B3LYP/6-31G(d) level in Gaussian. Calculate Mulliken charges to predict electrophilic/nucleophilic sites. Validate with experimental Hammett substituent constants .

Q. How can I design a structure-activity relationship (SAR) study for derivatives of this compound?

  • Methodology :

  • Derivatization : Synthesize analogs (e.g., ester, amide, halogenated variants) via nucleophilic substitution or coupling reactions (EDC/HOBt). Assess steric/electronic effects on bioactivity .
  • Biological Assays : Test cytotoxicity (MTT assay), enzyme inhibition (IC50 via fluorescence quenching), and logP (HPLC retention time vs. standards). Corrogate substituent hydrophobicity with membrane permeability .
  • Multivariate Analysis : Use PCA or PLS regression to link substituent descriptors (σ, π) to activity. For example, nitro groups enhance π-π stacking but may reduce solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.